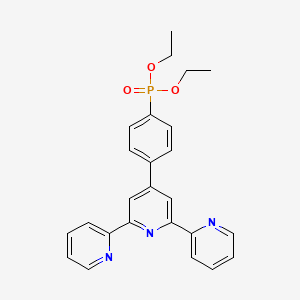
4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a pyridine core substituted with diethoxyphosphoryl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which can be used to form the carbon-phosphorus bonds. The reaction conditions often include the use of palladium catalysts, phosphine ligands, and base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various chemical transformations. In biological systems, it may interact with cellular components to exert its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethoxyphosphoryl)phenylboronic acid: Similar in structure but with a boronic acid group instead of pyridine.
Diethyl benzylphosphonate: Another phosphonate compound with different substituents on the phenyl ring
Uniqueness
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of pyridine and diethoxyphosphoryl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both coordination chemistry and phosphonate functionality .
Eigenschaften
CAS-Nummer |
194800-58-3 |
|---|---|
Molekularformel |
C25H24N3O3P |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C25H24N3O3P/c1-3-30-32(29,31-4-2)21-13-11-19(12-14-21)20-17-24(22-9-5-7-15-26-22)28-25(18-20)23-10-6-8-16-27-23/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
OCYXKVPFAYADBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)

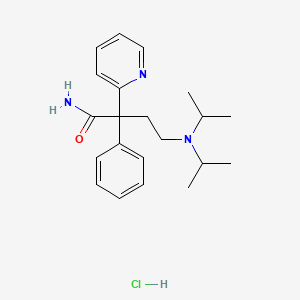
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
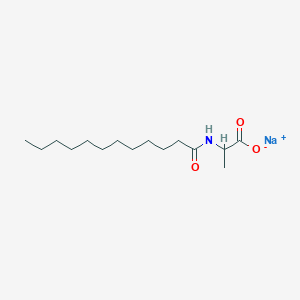

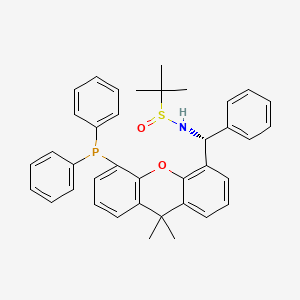

![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)

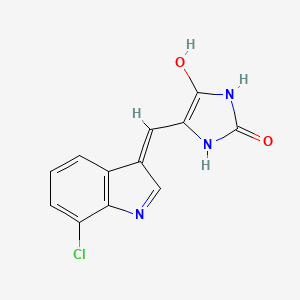
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
